molecular formula C10H13B B1278819 (3-Bromobutyl)benzene CAS No. 21953-83-3

(3-Bromobutyl)benzene

Cat. No.: B1278819
CAS No.: 21953-83-3
M. Wt: 213.11 g/mol
InChI Key: BVPCLVMIRNEUBW-UHFFFAOYSA-N
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Description

(3-Bromobutyl)benzene is an organic compound with the molecular formula C10H13Br. It consists of a benzene ring substituted with a (3-bromobutyl) group. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Biochemical Analysis

Biochemical Properties

(3-Bromobutyl)benzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to participate in electrophilic aromatic substitution reactions, where it can act as a nucleophile. This compound can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further interact with other biomolecules, potentially leading to modifications in protein structure and function .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of the NF-κB pathway, which plays a critical role in regulating immune responses and inflammation . Additionally, it can induce DNA damage and affect the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent bonds with nucleophilic sites on biomolecules, such as proteins and DNA. This can result in enzyme inhibition or activation, depending on the specific interactions. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can cause changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can undergo degradation when exposed to light or heat. Over time, the degradation products of this compound may exhibit different biochemical properties and effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects such as hepatotoxicity and neurotoxicity. Studies have shown that high doses of this compound can lead to oxidative stress, inflammation, and damage to various organs . Threshold effects have been observed, where certain dosages result in a marked increase in toxicity and adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further undergo conjugation reactions with glutathione or other cofactors. These metabolic pathways help in the detoxification and elimination of this compound from the body . The formation of reactive intermediates can also lead to cellular damage and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also interact with transport proteins that facilitate its movement within the body. The distribution of this compound can affect its localization and accumulation in specific tissues, influencing its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles. The subcellular distribution of this compound can impact its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Bromobutyl)benzene can be synthesized through several methods. One common method involves the bromination of butylbenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, this compound is produced using similar bromination techniques but on a larger scale. The process involves the careful handling of bromine and the use of efficient catalysts to maximize yield and purity. The reaction is carried out in large reactors with precise temperature and pressure control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: (3-Bromobutyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of butylbenzene

Scientific Research Applications

(3-Bromobutyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biochemical pathways and as a reagent in molecular biology experiments.

    Medicine: It serves as a precursor in the synthesis of medicinal compounds with potential therapeutic applications.

    Industry: this compound is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Uniqueness: (3-Bromobutyl)benzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the bromine atom affects the compound’s chemical behavior, making it distinct from its isomers and analogs .

Properties

IUPAC Name

3-bromobutylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPCLVMIRNEUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452163
Record name (3-Bromobutyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21953-83-3
Record name (3-Bromobutyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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